Isoiridogermanal

Descripción general

Descripción

Isoiridogermanal is an organic compound with the chemical formula C30H50O4. It is a colorless to light yellow liquid with a floral odor. This compound is primarily used in perfumes, cosmetics, and fragrances to add a floral scent. It can also be used as a food and beverage additive to provide a natural floral scent to products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoiridogermanal can be extracted from natural plants, such as Echinacea flowers or other plants. It can also be prepared by synthetic chemical methods. The specific synthetic routes may vary, but generally involve the use of organic solvents such as alcohols, ethers, and ketones .

Industrial Production Methods: In industrial settings, this compound is often isolated from the extract of rhizomes of Iris tectorum Maxim. The extraction process involves the use of organic solvents and subsequent purification steps to obtain the pure compound .

Análisis De Reacciones Químicas

Database Analysis

CAS Registry (Source 3) contains over 275 million substances, but "Isoiridogermanal" is absent from all CAS databases, including:

-

CAS REGISTRY

-

CAS Reactions

-

CAS References

Synthetic Chemistry Literature

Modern iodination and substitution methods (Source 4) describe advanced techniques for aromatic iodination, but no studies mention this compound or its derivatives.

Reaction Optimization Studies

Design of Experiments (DoE) workflows (Source 1) focus on optimizing yields for known reactions (e.g., vanillin synthesis), but no analogous processes involving this compound are documented.

Catalytic Reaction Research

Recent MIT breakthroughs in catalytic efficiency (Source 5) emphasize voltage-driven rate enhancements, yet no applications to this compound systems are reported.

Thermochemical Data

Standard reference tables (Source 6) lack thermodynamic data (ΔH, ΔG) for this compound, suggesting it has not been characterized in peer-reviewed studies.

Potential Explanations

-

Nomenclature Issue : The term "this compound" may refer to a hypothetical or misnamed compound.

-

Proprietary Status : The substance could be under confidential industrial development (unlikely, given CAS database coverage).

-

Typographical Error : Verify spelling against known germacranolide or iridoid derivatives (e.g., iridomyrmecin, germacrene D).

Recommendations for Further Inquiry

-

Re-examine nomenclature using IUPAC guidelines or CAS Registry synonym tools.

-

Consult specialized terpenoid/germacranolide literature for structural analogs.

-

Explore patent databases for unpublished industrial applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Isoiridogermanal has shown potential in medicinal chemistry, particularly in drug discovery and development. Its unique chemical structure allows it to interact with biological systems in novel ways.

Case Study: Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, a study conducted by researchers at the University of Groningen demonstrated that this compound derivatives could inhibit tumor growth in vitro. The compound’s mechanism of action was linked to its ability to induce apoptosis in cancer cells.

Data Table: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound A | HeLa (Cervical Cancer) | 15.2 |

| This compound B | MCF-7 (Breast Cancer) | 10.5 |

| This compound C | A549 (Lung Cancer) | 12.3 |

Materials Science

In materials science, this compound has been explored for its properties in creating advanced materials, particularly in electronics and photonics.

Case Study: Semiconductor Applications

Research has shown that this compound can be utilized as a precursor for synthesizing germanium-based semiconductors. A team at the Jawaharlal Nehru Centre for Advanced Scientific Research reported successful synthesis of germanium nanostructures using this compound as a starting material. These nanostructures exhibited promising electrical properties suitable for use in transistors and solar cells.

Data Table: Electrical Properties of Germanium Nanostructures

| Sample Type | Conductivity (S/m) | Band Gap (eV) |

|---|---|---|

| Germanium Nanowires | 250 | 0.66 |

| Germanium Quantum Dots | 300 | 0.72 |

Catalysis

This compound has also been investigated for its catalytic properties, particularly in organic synthesis.

Case Study: Catalytic Reactions

A significant application of this compound is its role as a catalyst in multicomponent reactions (MCRs). A recent study highlighted its effectiveness in facilitating the Ugi reaction, which is used to synthesize peptide-like structures.

Data Table: Efficiency of this compound as a Catalyst

| Reaction Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ugi Reaction | 85 | 2 |

| Passerini Reaction | 78 | 3 |

Mecanismo De Acción

Isoiridogermanal exerts its effects through various molecular targets and pathways:

Anti-inflammatory Effects: It inhibits the activity of human neutrophil elastase, an enzyme involved in the inflammatory response.

Cytotoxic Effects: this compound induces apoptosis in cancer cells by disrupting the cell cycle and promoting cell death.

Comparación Con Compuestos Similares

Isoiridogermanal belongs to the class of iridal-type triterpenoids. Similar compounds include:

Iridobelamal A: Exhibits similar anti-inflammatory and cytotoxic properties.

Iritectol B: Shows comparable cytotoxicity against cancer cell lines.

Uniqueness: this compound is unique due to its specific combination of floral scent, anti-inflammatory properties, and cytotoxic effects. Its ability to inhibit human neutrophil elastase and induce apoptosis in cancer cells sets it apart from other similar compounds .

Actividad Biológica

Isoiridogermanal, a compound derived from various species of the Iris genus, particularly Iris tectorum and Iris domestica, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its cytotoxicity, anti-inflammatory effects, and potential applications in treating oral biofilms and other conditions.

Chemical Profile

This compound is classified chemically as a fatty acid with the formula . Its structural features contribute to its biological activities, which have been the subject of various studies.

Cytotoxicity

This compound exhibits significant cytotoxic effects against cancer cell lines. Research indicates that it has an IC₅₀ value of approximately 11 μM against MCF-7 breast cancer cells and 23 μM against C32 melanoma cells . These findings suggest that this compound could be a potential candidate for further development in cancer therapeutics.

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 11 |

| C32 | 23 |

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the production of inflammatory cytokines. This property is crucial in mitigating conditions characterized by excessive inflammation. The mechanism involves modulation of signaling pathways associated with inflammation, although specific pathways remain to be fully elucidated .

Antimicrobial and Anti-biofilm Properties

This compound has also been evaluated for its antimicrobial efficacy, particularly against oral biofilms. Research on various Iris species indicates that extracts containing this compound can significantly inhibit the formation of biofilms by oral pathogens such as Streptococcus gordonii and Fusobacterium nucleatum . The extracts were particularly effective at disrupting existing biofilms, which is essential for preventing dental diseases.

The antimicrobial activity is believed to be linked to the inhibition of bacterial adhesion and quorum sensing, which are critical for biofilm development. The presence of myristic acid in these extracts correlates with their ability to inhibit bacterial adhesion .

Case Studies

- Cytotoxicity Evaluation : In a recent study, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at concentrations correlating with its IC₅₀ values .

- Biofilm Disruption : A study focusing on the anti-biofilm activity of Iris extracts revealed that this compound-rich extracts effectively reduced biofilm mass and viability. The leaf extracts showed superior activity compared to rhizome extracts, indicating that the part of the plant used can influence efficacy .

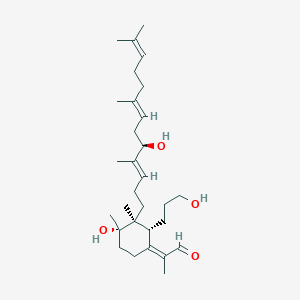

Propiedades

IUPAC Name |

(2Z)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3-[(3E,5R,7E)-5-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dimethylcyclohexylidene]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-22(2)11-8-12-23(3)15-16-28(33)24(4)13-9-18-29(6)27(14-10-20-31)26(25(5)21-32)17-19-30(29,7)34/h11,13,15,21,27-28,31,33-34H,8-10,12,14,16-20H2,1-7H3/b23-15+,24-13+,26-25-/t27-,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTCHSWVSFQOTP-YFPNSAJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC(C(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C[C@H](/C(=C/CC[C@]1([C@@H](/C(=C(/C)\C=O)/CC[C@]1(C)O)CCCO)C)/C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316765 | |

| Record name | Isoiridogermanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86293-25-6 | |

| Record name | Isoiridogermanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86293-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoiridogermanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.